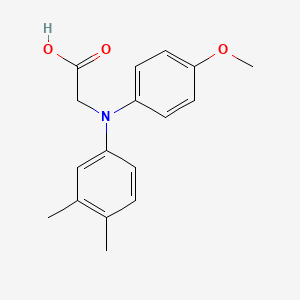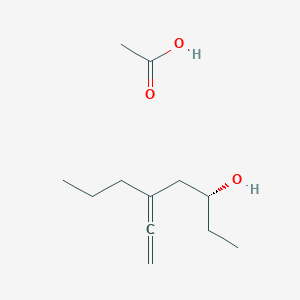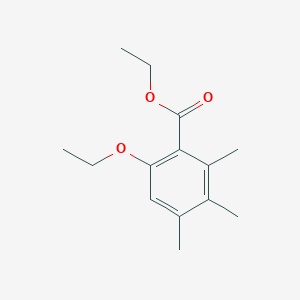![molecular formula C12H24O2Si B14209070 (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal CAS No. 918150-72-8](/img/structure/B14209070.png)
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is a chiral compound with significant applications in organic synthesis. This compound features a tert-butyl(dimethyl)silyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of the TBS group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBS-protected intermediate is then subjected to further functionalization to introduce the aldehyde group at the terminal position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBS group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpentanoic acid.
Reduction: (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpentanol.
Substitution: (2R,3S)-3-hydroxy-2-methylpent-4-enal.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal involves its reactivity as an aldehyde and the stability conferred by the TBS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBS group prevents unwanted side reactions by protecting the hydroxyl group. This selective reactivity allows for precise modifications in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-3-hydroxy-2-methylpent-4-enal
- (2R,3S)-3-{[tert-Butyldiphenylsilyl]oxy}-2-methylpent-4-enal
- (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enoic acid
Uniqueness
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is unique due to the presence of the TBS protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in synthetic chemistry, allowing for selective reactions and high yields in the production of complex molecules.
Eigenschaften
CAS-Nummer |
918150-72-8 |
|---|---|
Molekularformel |
C12H24O2Si |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-4-enal |
InChI |
InChI=1S/C12H24O2Si/c1-8-11(10(2)9-13)14-15(6,7)12(3,4)5/h8-11H,1H2,2-7H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
HGTJKBNSACWFPP-QWRGUYRKSA-N |
Isomerische SMILES |
C[C@@H](C=O)[C@H](C=C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C=O)C(C=C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)


![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)



![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)
![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
